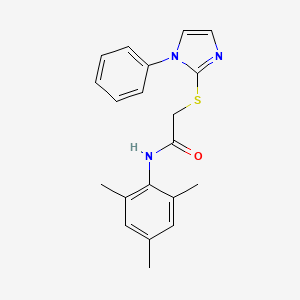

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles . Yadav et al. synthesized a similar compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide, and evaluated it for anti-tubercular activity .Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The imidazole moiety in compounds like N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been associated with significant antimicrobial properties. These compounds can be synthesized and tested against various strains of bacteria and fungi, potentially leading to the development of new classes of antibiotics and antifungal agents .

Chemotherapy: Antitumor Activity

Imidazole derivatives have shown promise in chemotherapy, particularly in the treatment of certain cancers. The structural features of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be explored for their antitumor properties, offering a new avenue for cancer treatment research .

Enzyme Inhibition: ACAT Inhibitors

Compounds with an imidazole ring, such as N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism, and its inhibition could lead to treatments for hypercholesterolemia and atherosclerosis .

Neurological Disorders: Histamine and Purine Analogues

The imidazole core is present in natural products like histamine and purines, which are essential in various biological processes, including neurotransmission. Research into analogues of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may contribute to the development of drugs for neurological disorders .

Anti-inflammatory and Analgesic Applications

Imidazole derivatives are known for their anti-inflammatory and analgesic activities. The compound could be investigated for its potential to reduce inflammation and pain, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Antiviral Research

The structural complexity of imidazole-containing compounds provides a platform for the development of antiviral drugs. N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be studied for its efficacy against various viral infections, contributing to the growing field of antiviral research .

Gastrointestinal Treatments: Antiulcer Agents

Imidazole derivatives have been used in the treatment of gastrointestinal disorders, including ulcers. The therapeutic potential of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide as an antiulcer agent can be explored, possibly leading to the development of new gastroprotective drugs .

Agricultural Chemistry: Antifungal and Antihelmintic

In agriculture, imidazole compounds have applications as antifungal and antihelmintic agents, protecting crops from fungal infections and parasitic worms. N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be evaluated for its use in agricultural chemistry to enhance crop protection .

Mechanism of Action

Target of Action

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that contains an imidazole ring . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and have a broad scope in remedying various dispositions in clinical medicine . Therefore, “N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide” and similar compounds could have potential applications in the development of new drugs in the future .

properties

IUPAC Name |

2-(1-phenylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-11-15(2)19(16(3)12-14)22-18(24)13-25-20-21-9-10-23(20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBTZNGMLOBJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2999922.png)